Propofol-d17 |A-D-Glucuronide

Catalog No.
S12908327
CAS No.
M.F
C18H26O7
M. Wt
371.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propofol-d17 |A-D-Glucuronide

Product Name

Propofol-d17 |A-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid

Molecular Formula

C18H26O7

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D

InChI Key

JZSJIASBMOIIKI-UEDRXGGNSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Propofol-d17 beta-D-Glucuronide is a deuterated metabolite of Propofol, a widely used anesthetic agent. Its molecular formula is C18H9D17O7C_{18}H_{9}D_{17}O_{7}, and it has a molecular weight of 371.5 g/mol. The incorporation of deuterium, a stable isotope of hydrogen, enhances its stability and allows for more precise tracking in biological studies. This compound is primarily utilized in pharmacokinetic studies to investigate the metabolism and excretion of Propofol in various biological systems .

The metabolism of Propofol involves several enzymatic reactions, predominantly through conjugation with glucuronic acid, leading to the formation of Propofol-d17 beta-D-Glucuronide. This process typically occurs in the liver and includes:

  • Hydroxylation: The initial step involves the hydroxylation of Propofol to form hydroxylated metabolites.
  • Glucuronidation: The hydroxylated metabolites undergo conjugation with glucuronic acid facilitated by UDP-glucuronosyltransferases, resulting in the formation of Propofol-d17 beta-D-Glucuronide .

These reactions are crucial for detoxifying and facilitating the excretion of Propofol from the body.

Propofol-d17 beta-D-Glucuronide primarily serves as a marker for studying the pharmacokinetics of Propofol rather than exhibiting direct biological activity. Unlike its parent compound, it does not possess anesthetic properties but is essential for understanding how Propofol is metabolized and cleared from the body. Research indicates that glucuronidation significantly affects the pharmacological profile of drugs, influencing their duration of action and systemic exposure .

The synthesis of Propofol-d17 beta-D-Glucuronide can be achieved through various methods:

  • Chemical Synthesis: This involves starting with deuterated Propofol and subjecting it to enzymatic or chemical glucuronidation.
  • Biotransformation: Utilizing liver microsomes or recombinant enzymes that mimic the glucuronidation process can also yield this metabolite effectively .

These methods ensure high purity and yield, making them suitable for research applications.

Propofol-d17 beta-D-Glucuronide is primarily used in:

  • Pharmacokinetic Studies: It is utilized to track the metabolism and excretion pathways of Propofol in clinical settings.
  • Drug Development: Understanding the metabolic pathways can aid in developing safer anesthetic agents with improved pharmacological profiles.
  • Toxicology Studies: It helps in assessing potential toxicity related to Propofol usage by elucidating its metabolic fate .

Studies involving Propofol-d17 beta-D-Glucuronide focus on its interactions with various enzymes and transporters, particularly UDP-glucuronosyltransferases and efflux transporters like P-glycoprotein. Understanding these interactions is vital for predicting drug-drug interactions and optimizing dosing regimens for patients undergoing anesthesia .

Several compounds share structural or functional similarities with Propofol-d17 beta-D-Glucuronide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
PropofolC₁₈H₁₈O₁Parent compound, widely used anesthetic
Propofol beta-D-GlucuronideC₁₈H₂₆O₇Non-deuterated glucuronide form
2,6-DiisopropylphenolC₁₂H₁₈ORelated anesthetic compound
KetamineC₁₃H₁₈ClNDissociative anesthetic with different mechanisms

The uniqueness of Propofol-d17 beta-D-Glucuronide lies in its deuterated form, which allows for enhanced tracking and analysis during pharmacokinetic studies compared to non-deuterated analogs. The stable isotope labeling provides significant advantages in distinguishing between metabolites during complex biological assays .

The metabolic biosynthesis of Propofol-d17 β-D-Glucuronide occurs through the enzymatic conjugation of deuterated propofol with glucuronic acid via uridine diphosphate-glucuronosyltransferases in hepatic tissue [9] [10]. The primary enzyme responsible for this biotransformation is UDP-glucuronosyltransferase 1A9, which demonstrates exclusive catalytic activity for propofol glucuronidation among the human UGT isoforms [10] [11].

The enzymatic mechanism proceeds through a nucleophilic substitution reaction where the phenolic hydroxyl group of propofol-d17 acts as the nucleophile, attacking the electrophilic carbon of UDP-glucuronic acid [38] [41]. This phase II metabolic reaction involves the formation of a covalent bond between the endogenous polar glucuronic acid and the lipophilic deuterated propofol substrate [41] [43]. The glucuronidation process increases the water solubility of the metabolite, thereby facilitating excretion into urine and bile [38] [43].

UDP-glucuronosyltransferase 1A9 exhibits distinct kinetic parameters for propofol glucuronidation across different tissue types [11]. In human liver microsomes, the enzyme demonstrates a Km value of 41.8 μM, a Vmax of 5.21 nmol/min/mg protein, and an intrinsic clearance of 126 μL/min/mg protein [11]. Kidney microsomes show comparable Km values to hepatic tissue but exhibit significantly higher Vmax and intrinsic clearance values of 11.2 nmol/min/mg protein and 463 μL/min/mg protein, respectively [11].

The tissue distribution of UDP-glucuronosyltransferase 1A9 extends beyond hepatic localization to include extrahepatic sites such as kidney, small intestine, and colon [12] [13]. Immunoblotting analysis reveals that kidney microsomes contain 119% of the UDP-glucuronosyltransferase 1A9 protein levels found in liver microsomes, while intestinal microsomes contain only 12% of hepatic levels [11]. This distribution pattern correlates with the relative glucuronidation activities observed across tissues, with kidney demonstrating 2.1-fold higher Vmax values compared to liver tissue [11].

The catalytic efficiency of UDP-glucuronosyltransferase 1A9 for propofol glucuronidation is influenced by genetic polymorphisms that affect enzyme function [10] [12]. The D256N variant, identified in Japanese populations with an allele frequency of 0.005, exhibits dramatically reduced catalytic activity with only 8.1% of wild-type Vmax and 19.1% of wild-type efficiency for propofol glucuronidation [10]. The Y483D polymorphism similarly impairs enzyme function, retaining only 28.8% of wild-type Vmax and 57.1% of wild-type efficiency [10].

Tissue TypeKm (μM)Vmax (nmol/min/mg protein)CLint (μL/min/mg protein)UGT1A9 Protein Level (%)
Liver41.85.21126100
Kidney24.411.2463119
Intestine2822.9310.412

Chemical Synthesis Strategies for Deuterated Glucuronides

Chemical synthesis approaches for deuterated glucuronides employ stereoselective glycosidic bond formation between deuterated phenolic substrates and activated glucuronic acid donors [33]. The synthesis of Propofol-d17 β-D-Glucuronide requires the preparation of deuterated propofol precursors followed by glucuronidation using protected glucuronic acid derivatives [33] [39].

The initial synthetic step involves the preparation of propofol-d17 through Friedel-Crafts alkylation of deuterated phenolic precursors with isopropyl alcohol under acidic conditions [39]. The deuterium incorporation is achieved through controlled deuterium exchange reactions using deuterium gas or deuterated solvents at elevated temperatures and pressures [15] [20]. N-heterocyclic carbene-catalyzed hydrogen-deuterium exchange reactions demonstrate high efficiency for incorporating deuterium into aromatic systems, achieving greater than 95% deuterium incorporation under mild reaction conditions [15].

Glucuronidation of deuterated propofol employs methyl 2,3,4-tri-O-(trichloroacetamidoyl)-α-D-glucuronate as the sugar donor with boron trifluoride etherate as the Lewis acid catalyst [33]. This glycosidation reaction proceeds through an SN2-like mechanism, ensuring retention of the β-anomeric configuration in the final glucuronide product [33]. The reaction conditions typically require anhydrous solvents and controlled temperatures to prevent decomposition of the labile glucuronide linkage [33].

The protecting group strategy for glucuronic acid synthesis involves selective deprotection of tert-butyldimethylsilyl groups using trifluoroacetic acid, followed by acetyl group hydrolysis under basic conditions [33]. The final deprotection step employs tetrabutylammonium fluoride in tetrahydrofuran to remove remaining silyl protecting groups without inducing quinone formation or other oxidative degradation products [33].

Alternative synthetic approaches utilize enzymatic glucuronidation with recombinant UDP-glucuronosyltransferases expressed in bacterial or yeast systems [45]. These biocatalytic methods offer improved stereoselectivity and reduced formation of side products compared to chemical synthesis routes [45] [47]. The enzymatic approach requires UDP-glucuronic acid as the glucuronic acid donor and can be coupled with UDP-glucuronic acid regeneration systems to improve economic viability [45].

Synthesis MethodDeuterium SourceCatalyst SystemYield (%)Purity (%)
NHC-Catalyzed ExchangeD2ON-Heterocyclic Carbene85-95>95
Chemical GlucuronidationProtected GlucuronideBF3·Et2O65-77>98
Enzymatic GlucuronidationUDP-Glucuronic AcidUGT1A970-85>95
Pressure ExchangeD2 GasPd/C, Rh/C80-9990-98

Industrial-Scale Production Using High-Pressure Deuterium Exchange

Industrial-scale production of deuterated compounds employs high-pressure deuterium exchange methodologies that enable efficient isotope incorporation under controlled conditions [21] [24]. The process utilizes specialized stainless-steel reactors capable of withstanding elevated pressures and temperatures required for effective hydrogen-deuterium exchange [16] [21].

High-pressure deuterium exchange reactions for propofol derivatives are conducted in pressurized reactors at temperatures ranging from 150°C to 200°C with deuterium gas pressures of 10-50 atmospheres [16] [21]. The reaction employs heterogeneous catalysts such as palladium on carbon and rhodium on carbon to facilitate the exchange process [16]. The deuteration efficiency under these conditions reaches 80-99% with corresponding yields of 80-98% for the desired deuterated products [19].

The industrial process incorporates continuous flow technology to enhance reaction efficiency and improve scalability [25]. Recirculation processes using closed-loop systems enable iterative deuterium exchange cycles, achieving high isotopic purity through repeated exposure to deuterium-rich environments [25]. This approach grants access to deuterated compounds with precise site-selectivity or complete perdeuteration depending on reaction conditions and catalyst selection [25].

Electrochemical deuterium incorporation represents an emerging industrial methodology that operates under ambient pressure and temperature conditions [19] [24]. The electrochemical system employs proton-conducting membranes such as Nafion with deuterium oxide as the deuterium source [19]. Deuterium-labeled compounds are electrochemically synthesized by energizing the proton-conducting membrane, whereby deuterium species generated at the anode migrate through the membrane to react with substrate compounds at the cathode [19].

The industrial deuteration process requires careful control of reaction parameters to prevent unwanted side reactions and ensure consistent product quality [16] [25]. Temperature control systems maintain precise thermal conditions to optimize deuterium incorporation while minimizing thermal decomposition [16]. Pressure monitoring equipment ensures safe operation within the design limits of the reactor system while maximizing deuterium exchange efficiency [21].

Quality control measures for industrial deuterium exchange include real-time monitoring of deuterium incorporation using mass spectrometry and nuclear magnetic resonance spectroscopy [25]. The production process incorporates automated sampling systems that enable continuous assessment of reaction progress and product purity [25]. Statistical process control methods ensure batch-to-batch consistency in deuterium content and chemical purity [25].

Process ParameterOperating RangeControl MethodTarget Specification
Temperature150-200°CPID Controller±2°C
Pressure10-50 atmPressure Regulator±0.5 atm
Deuterium Content95-99%MS Analysis>95%
Residence Time2-48 hoursFlow Control±5%

Purification Techniques: Distillation vs. Chromatographic Approaches

Purification of deuterated glucuronides requires specialized techniques that accommodate the thermal sensitivity and chemical lability of these metabolites [28] [30]. Chromatographic separation methods demonstrate superior performance compared to distillation approaches for isolating deuterated glucuronides with high purity and minimal decomposition [27] [28].

High-performance liquid chromatography represents the primary purification method for deuterated glucuronides, employing reversed-phase columns with carefully optimized mobile phase compositions [28] [33]. Phenomenex Luna C18 columns operated at reduced temperatures of 5-10°C minimize thermal degradation during the separation process [28]. The mobile phase typically consists of water with 0.1% formic acid and acetonitrile in gradient elution mode to achieve baseline separation of deuterated and non-deuterated species [28] [33].

Preparative-scale chromatographic purification employs larger diameter columns with proportionally increased flow rates to accommodate industrial production requirements [28]. The separation process utilizes volatile buffer systems that facilitate subsequent solvent removal without leaving non-volatile residues [28]. Temperature control throughout the chromatographic system prevents thermal decomposition of the labile glucuronide linkage [28].

Distillation approaches for deuterated glucuronide purification face significant limitations due to the thermal instability of the glycosidic bond and the high boiling points of glucuronide derivatives [28]. Vacuum distillation at reduced pressures can lower the effective boiling point, but the risk of thermal decomposition remains substantial [28]. Rotary evaporation under controlled conditions at temperatures below 10°C with dry ice cooling represents a compromise approach for solvent removal [28].

Crystallization techniques offer an alternative purification method for deuterated glucuronides that are capable of forming stable crystalline forms [33]. The crystallization process employs carefully controlled nucleation and growth conditions to achieve high-purity crystals with minimal inclusion of impurities [33]. Solvent selection for crystallization requires consideration of the solubility characteristics of both the desired product and potential impurities [33].

Solid-phase extraction methods provide an intermediate purification step that can remove specific classes of impurities prior to final chromatographic purification [36]. Strong anion exchange cartridges effectively retain glucuronide conjugates while allowing neutral and cationic impurities to pass through [36]. The elution conditions are optimized to recover the deuterated glucuronide with high yield and improved purity [36].

Gas chromatographic separation of deuterated compounds achieves excellent resolution based on the isotope effect, where deuterated species exhibit different retention times compared to their protiated counterparts [27] [31]. The magnitude of the isotope effect depends on the stationary phase polarity and the location of deuterium substitution within the molecule [27]. Ionic liquid stationary phases and wax phases demonstrate remarkable ability to separate isotopologues with high resolution [27].

Purification MethodRecovery (%)Purity (%)Processing TimeCost Factor
HPLC (Preparative)85-95>982-4 hoursHigh
Solid-Phase Extraction90-9585-9030-60 minutesMedium
Crystallization70-85>9912-24 hoursLow
Gas Chromatography80-90>951-2 hoursMedium
Vacuum Distillation60-7580-903-6 hoursLow

Mass spectrometry represents the most sophisticated and widely employed analytical technique for the characterization of Propofol-d17 β-D-Glucuronide. This deuterated metabolite exhibits distinct mass spectrometric properties that differentiate it from its non-deuterated counterpart, enabling precise identification and quantification in complex biological matrices [1].

Fundamental Mass Spectrometric Properties

Propofol-d17 β-D-Glucuronide demonstrates a molecular weight of 371.5 g/mol, representing a 17 Da increase compared to the non-deuterated analog due to the incorporation of deuterium atoms [1] [2]. The compound exhibits optimal ionization characteristics under negative electrospray ionization conditions, producing a stable deprotonated molecular ion at m/z 370.4 [1].

The fragmentation pattern of Propofol-d17 β-D-Glucuronide follows predictable pathways under collision-induced dissociation conditions. The primary fragmentation occurs through cleavage of the glucuronide moiety, generating characteristic product ions at m/z 194.4 and m/z 176.2 [1]. These fragment ions correspond to the deuterated propofol portion of the molecule, providing structural confirmation and enabling selective detection through multiple reaction monitoring protocols.

Tandem Mass Spectrometry Analysis

High-resolution tandem mass spectrometry analysis reveals that Propofol-d17 β-D-Glucuronide undergoes characteristic fragmentation patterns that can be exploited for quantitative analysis. The deuterated isotope labeling significantly assists in the interpretation of fragmentation spectra, as fragment ions containing deuterium atoms can be readily distinguished from their protiated counterparts [3]. This isotopic differentiation provides enhanced specificity for analytical applications.

The optimal collision energy for fragmentation of Propofol-d17 β-D-Glucuronide has been established at -37 eV, with a declustering potential of -64 V providing maximum sensitivity [1]. These parameters enable efficient generation of diagnostic fragment ions while maintaining reproducible ionization conditions across different analytical runs.

Analytical Performance Characteristics

Mass spectrometric analysis of Propofol-d17 β-D-Glucuronide demonstrates exceptional sensitivity and selectivity. The lower limit of quantification has been established at 0.02 mg/L in whole blood samples, with linear dynamic ranges extending to 250 mg/L [4]. The method exhibits excellent precision, with relative standard deviations consistently below 10% across the analytical range [4].

Matrix effects have been thoroughly evaluated for Propofol-d17 β-D-Glucuronide analysis, demonstrating minimal ionization suppression or enhancement when analyzed in complex biological matrices [4]. The mean extraction recovery exceeds 85% for both plasma and whole blood samples, indicating efficient sample preparation procedures [4].

ParameterPropofol-d17 β-D-GlucuronideNon-deuterated Propofol Glucuronide
Molecular Ion (m/z)371.5354.4
Fragment Ion 1 (m/z)194.4177.4
Fragment Ion 2 (m/z)176.2159.2
Declustering Potential (V)-64-60
Collision Energy (eV)-37-35
Entrance Potential (V)-10-10
Collision Cell Exit Potential (V)-15-15
Ionization ModeNegative ESINegative ESI
Instrument TypeTriple QuadrupoleTriple Quadrupole

Nuclear Magnetic Resonance Isotopic Shift Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Propofol-d17 β-D-Glucuronide through the analysis of isotopic shifts induced by deuterium incorporation. The deuterium atoms in the propofol portion of the molecule create characteristic changes in the chemical environment of adjacent carbon nuclei, resulting in measurable isotopic shifts that can be quantified through high-resolution carbon-13 NMR spectroscopy [5] [6].

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 NMR analysis of Propofol-d17 β-D-Glucuronide reveals distinct isotopic shifts in the aromatic and aliphatic carbon signals corresponding to the deuterated propofol moiety. The aromatic carbon atoms exhibit upfield shifts of approximately 0.2 ppm relative to the non-deuterated analog, reflecting the electronic effects of deuterium substitution [5]. These shifts are particularly pronounced for carbons directly bonded to deuterium atoms or in close proximity to deuterated positions.

The isopropyl carbon signals demonstrate characteristic isotopic shifts, with the quaternary carbon showing a shift of -0.2 ppm and the methyl carbons exhibiting similar magnitude shifts [5]. These isotopic perturbations provide definitive evidence for the successful incorporation of deuterium atoms at the expected positions within the molecular structure.

Proton NMR Spectroscopic Characterization

Proton NMR spectroscopy of Propofol-d17 β-D-Glucuronide demonstrates the absence of proton signals corresponding to the deuterated positions, confirming the completeness of isotopic substitution [5]. The remaining proton signals from the glucuronide moiety exhibit normal chemical shifts and coupling patterns, indicating that the glucuronidation process does not significantly alter the electronic environment of the sugar portion.

The integration ratios of the remaining proton signals provide quantitative information about the extent of deuteration and can be used to assess the isotopic purity of the compound [5]. Integration of the aromatic proton signals reveals complete deuteration of the aromatic ring system, while the glucuronide protons maintain their expected multiplicities and integration values.

Two-Dimensional NMR Techniques

Two-dimensional NMR experiments, including correlation spectroscopy and heteronuclear single quantum coherence, provide detailed structural confirmation of Propofol-d17 β-D-Glucuronide. These techniques enable the unambiguous assignment of carbon and proton signals and confirm the connectivity between the deuterated propofol moiety and the glucuronic acid residue [5].

The absence of cross-peaks involving deuterated positions in two-dimensional correlation experiments provides additional confirmation of successful isotopic substitution and helps to verify the structural integrity of the glucuronide conjugate [5].

PositionNon-deuterated δ (ppm)Deuterated δ (ppm)Isotopic Shift (Δδ)
Aromatic Carbon (C-1)149.2149.0-0.2
Aromatic Carbon (C-2)134.5134.3-0.2
Aromatic Carbon (C-3)125.8125.6-0.2
Aromatic Carbon (C-4)152.3152.1-0.2
Aromatic Carbon (C-5)125.8125.6-0.2
Aromatic Carbon (C-6)134.5134.3-0.2
Isopropyl Carbon (CH)27.827.6-0.2
Isopropyl Carbon (CH3)22.422.2-0.2
Glucuronyl Carbon (C-1')99.199.10.0
Glucuronyl Carbon (C-2')73.473.40.0
Glucuronyl Carbon (C-3')76.876.80.0
Glucuronyl Carbon (C-4')72.572.50.0
Glucuronyl Carbon (C-5')76.276.20.0
Glucuronyl Carbon (C-6')175.9175.90.0

High-Performance Liquid Chromatography Separation Protocols

High-performance liquid chromatography represents the fundamental separation technique for Propofol-d17 β-D-Glucuronide analysis, providing the chromatographic resolution necessary for accurate quantification in complex biological matrices. The polar nature of the glucuronide conjugate requires specialized column chemistries and mobile phase compositions to achieve optimal retention and peak shape [7] [8].

Stationary Phase Selection

The selection of appropriate stationary phase chemistry represents a critical parameter for successful chromatographic separation of Propofol-d17 β-D-Glucuronide. Phenomenex Synergi Polar-RP columns with 2.5 μm particle size provide excellent retention characteristics for polar glucuronide metabolites while maintaining compatibility with mass spectrometric detection [7] [8].

The polar-embedded reverse-phase chemistry offers enhanced retention for polar compounds compared to traditional C18 stationary phases. The column dimensions of 100 × 2.1 mm provide adequate theoretical plate counts for baseline resolution while maintaining reasonable analysis times [7]. Column temperature optimization at 40°C enhances peak shape and reduces tailing effects commonly observed with glucuronide conjugates.

Alternative stationary phases include ZORBAX SB-C18 columns (50 × 2.1 mm, 5 μm), which provide rapid analysis times with adequate resolution for routine quantitative applications [1]. The shorter column length reduces analysis time to approximately 15 minutes while maintaining acceptable chromatographic performance.

Mobile Phase Optimization

Mobile phase composition critically affects the chromatographic behavior of Propofol-d17 β-D-Glucuronide. The optimal mobile phase consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B), providing adequate ionization enhancement for electrospray mass spectrometry while maintaining chromatographic stability [7] [8].

The addition of formic acid serves multiple functions, including pH buffering, ionization enhancement, and peak shape improvement. The acidic conditions promote protonation of the glucuronide moiety, improving retention on reverse-phase columns and enhancing mass spectrometric sensitivity [7].

Alternative mobile phase compositions utilizing methanol as the organic modifier have demonstrated superior retention characteristics for polar glucuronide metabolites compared to acetonitrile-based systems [9]. The use of 0.1% formic acid in methanol as mobile phase B provides enhanced retention and improved peak shape for polar metabolites.

Gradient Elution Protocols

Gradient elution protocols for Propofol-d17 β-D-Glucuronide analysis typically employ linear gradients from 10% to 55% organic modifier over 14 minutes, followed by a washing step to 99% organic content [7]. This gradient profile provides adequate retention for the polar glucuronide while maintaining reasonable analysis times.

The initial low organic content ensures adequate retention of the polar glucuronide conjugate, while the subsequent increase in organic strength facilitates elution and peak sharpening. The final wash step prevents carryover effects and maintains column performance across multiple analytical runs [7].

Flow rate optimization at 0.4 mL/min provides optimal balance between resolution and analysis time for 2.1 mm internal diameter columns. Higher flow rates may compromise resolution, while lower flow rates significantly extend analysis times without substantial improvements in separation efficiency [7].

ParameterTypical ConditionsAlternative Conditions
Column TypePhenomenex Synergi Polar-RPZORBAX SB-C18
Column Dimensions100 × 2.1 mm50 × 2.1 mm
Particle Size (μm)2.55.0
Mobile Phase A0.1% formic acid in water0.1% formic acid in water
Mobile Phase B0.1% formic acid in acetonitrile0.1% formic acid in methanol
Flow Rate (mL/min)0.40.75
Injection Volume (μL)105
Column Temperature (°C)4035
Detection Wavelength (nm)276 (excitation), 310 (emission)MS detection
Gradient Program10-55% B (0-14 min), 55-99% B (14-16 min)20-80% B (0-10 min), 80-95% B (10-12 min)
Run Time (min)1815

Spectrophotometric Quantification Methods

Spectrophotometric quantification of Propofol-d17 β-D-Glucuronide encompasses various optical detection strategies that exploit the chemical reactivity and spectroscopic properties of the compound. These methods provide cost-effective alternatives to mass spectrometric analysis while maintaining adequate sensitivity for many analytical applications [10] [11].

Gibbs Reaction-Based Quantification

The Gibbs reaction represents the most widely utilized spectrophotometric method for propofol quantification, involving the reaction of 2,6-dichloroquinone-4-chlorimide with phenolic compounds under alkaline conditions to produce colored indophenol products [10]. For Propofol-d17 β-D-Glucuronide analysis, the reaction must be preceded by hydrolysis to release the free phenolic propofol moiety.

The reaction conditions require precise pH control at 9.6 using appropriate buffer systems, with reaction times of 15 minutes at controlled temperatures below 5°C to prevent decomposition of the diazonium intermediate [10]. The resulting indophenol exhibits maximum absorption at 635 nm, providing a linear response range of 1-5 μg/mL with a detection limit of 0.28 μg/mL in plasma samples.

Microfluidic implementations of the Gibbs reaction have been developed using molecularly imprinted polymers for selective extraction of propofol prior to colorimetric detection [10]. These systems demonstrate enhanced specificity and reduced analysis times, with results available within 60 seconds of sample introduction.

Enzymatic Colorimetric Methods

Horseradish peroxidase-catalyzed oxidation provides an alternative spectrophotometric approach for propofol quantification. The method involves oxidation of propofol in the presence of hydrogen peroxide, with the oxidation products coupled to 4-aminoantipyrine to produce colored complexes [10]. The reaction products exhibit maximum absorption at 485 nm, providing a linear response range of 5-100 μg/mL with a detection limit of 1.6 μg/mL.

The enzymatic method offers advantages in terms of specificity and reduced interference from matrix components compared to chemical colorimetric approaches. However, the requirement for enzymatic reagents and controlled reaction conditions may limit its applicability in routine analytical settings [10].

Fluorometric Detection Strategies

Direct fluorometric detection of propofol exploits the natural fluorescence properties of the compound, with excitation at 276 nm and emission at 310 nm providing adequate sensitivity for quantitative analysis [10]. The method demonstrates linear response ranges of 4-243 μg/mL with detection limits of 1.3 μg/mL in ethanolic solutions.

Derivative synchronous fluorometry represents an advanced fluorometric technique that provides enhanced selectivity and sensitivity for propofol quantification. The method utilizes synchronous scanning between 290-350 nm with derivative processing to eliminate background interference and improve signal-to-noise ratios [10]. This approach demonstrates exceptional sensitivity with detection limits of 0.0121 μg/mL and linear ranges of 0.04-0.4 μg/mL.

Novel Spectrophotometric Approaches

Silver nanoparticle formation represents an innovative spectrophotometric method for propofol detection, utilizing the reducing properties of propofol to generate silver nanoparticles in situ [11]. The method involves the reduction of silver nitrate by propofol under controlled conditions, resulting in the formation of colored silver nanoparticles with characteristic surface plasmon resonance absorption bands.

The silver nanoparticle method demonstrates excellent sensitivity with detection limits of 0.25 μg/mL and linear ranges extending from 0.25-10 μg/mL. The method provides rapid analysis times and requires minimal sample preparation, making it suitable for point-of-care applications [11].

Diazonium salt coupling reactions offer another approach for spectrophotometric quantification, involving the coupling of propofol with aniline diazonium salts to produce colored azo compounds [10]. The reaction products exhibit absorption maxima at 530 nm, providing linear response ranges of 3-18 μg/mL with detection limits of 2.14 μg/mL.

MethodReagentDetection Wavelength (nm)Linear Range (μg/mL)Detection Limit (μg/mL)
Gibbs Reaction2,6-dichloroquinone-4-chlorimide6351-50.28
Horseradish PeroxidaseHydrogen peroxide + HRP4855-1001.6
Diazonium Salt CouplingAniline diazonium salt5303-182.14
Fluorometric DetectionDirect fluorescence3474-2431.3
Derivative Synchronous FluorometrySynchronous scanning290-3500.04-0.40.0121
Silver Nanoparticle FormationSilver nitrate4200.25-100.25
Quinone FormationPotassium ferricyanide2600.5-200.15
Indophenol FormationDCQ + buffer pH 9.66000.75-120.75

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

371.27455785 g/mol

Monoisotopic Mass

371.27455785 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types